N-(3-chloro-4-methoxyphenyl)-2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
Description
N-(3-Chloro-4-methoxyphenyl)-2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a heterocyclic compound featuring a thieno[3,2-d]pyrimidinone core fused with a thiophene ring and substituted with an ethyl group at position 3, a phenyl group at position 6, and a sulfanyl acetamide moiety at position 2. This compound is part of a broader class of sulfur-containing pyrimidine derivatives, which are often explored for their biological activities, including kinase inhibition and antimicrobial properties.
Properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-(3-ethyl-4-oxo-6-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClN3O3S2/c1-3-27-22(29)21-17(12-19(32-21)14-7-5-4-6-8-14)26-23(27)31-13-20(28)25-15-9-10-18(30-2)16(24)11-15/h4-12H,3,13H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSNOIWULNLLSHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C=C(S2)C3=CC=CC=C3)N=C1SCC(=O)NC4=CC(=C(C=C4)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methoxyphenyl)-2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thieno[3,2-d]pyrimidine core, followed by the introduction of the chloro-methoxyphenyl group and the acetamide linkage. Common reagents used in these reactions include chlorinating agents, methoxylating agents, and acylating agents. The reaction conditions often require controlled temperatures, inert atmospheres, and specific solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and reproducibility. Additionally, purification methods such as recrystallization, chromatography, and distillation are used to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-methoxyphenyl)-2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, reducing agents such as lithium aluminum hydride or sodium borohydride, and nucleophiles like ammonia, thiols, or alcohols. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts to achieve optimal results.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can result in various derivatives with different functional groups replacing the chloro group.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds similar to N-(3-chloro-4-methoxyphenyl)-2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide. Research indicates that derivatives of thiophene and pyrimidine exhibit significant antiproliferative activity against various cancer cell lines. For instance, compounds with similar structures have demonstrated the ability to inhibit key pathways involved in cancer cell growth, such as the VEGFR-2 and AKT signaling pathways .
Case Study: In Vitro Screening
A study published in MDPI reported on the synthesis and evaluation of several thiophene derivatives for their anticancer activity. Among these, certain derivatives showed promising results in inhibiting the proliferation of liver cancer cells (HepG2) and prostate cancer cells (PC-3). The presence of electron-donating groups was found to enhance cytotoxicity against these cell lines, suggesting that modifications to the compound's structure could optimize its therapeutic efficacy .
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is critical for optimizing the efficacy of this compound. Variations in substituents on the phenyl ring or modifications to the thieno-pyrimidine core can significantly affect biological activity:
| Substituent | Effect on Activity |
|---|---|
| Electron-donating groups (e.g., methyl) | Increased cytotoxicity against cancer cells |
| Electron-withdrawing groups | May reduce activity or alter selectivity |
Potential for Drug Development
The unique combination of a thieno-pyrimidine core with a chloro-methoxy phenyl substituent positions N-(3-chloro-4-methoxyphenyl)-2-({3-ethyl-4-oxo-6-pheny... as a candidate for further drug development. The compound's ability to inhibit critical pathways in cancer progression makes it a valuable lead compound for researchers aiming to develop new anticancer therapies.
Clinical Relevance
The ongoing research into similar compounds suggests that there is potential for clinical applications in treating various malignancies. However, further studies are necessary to fully elucidate its pharmacokinetic properties and safety profile.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methoxyphenyl)-2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
(a) N-(4-Chlorophenyl)-2-[(4,6-Diaminopyrimidin-2-yl)Sulfanyl]Acetamide ()
This compound shares the sulfanyl acetamide backbone but differs in its pyrimidine core (4,6-diaminopyrimidin-2-yl vs. thieno[3,2-d]pyrimidinone). The 4-chlorophenyl substituent in this analogue contrasts with the 3-chloro-4-methoxyphenyl group in the target compound.
(b) N-(4-Chlorophenyl)-2-((3-Cyano-4,6-Distyrylpyridin-2-yl)Thio)Acetamide ()
This analogue replaces the thienopyrimidinone core with a pyridine ring substituted with cyano and styryl groups. The styryl moieties introduce π-conjugation, which could enhance fluorescence properties or intermolecular interactions. The synthesis of this compound (85% yield via reflux in ethanol with sodium acetate) suggests that similar methods might apply to the target compound, though the latter’s fused-ring system may necessitate more complex reaction conditions .
Heterocyclic Core Modifications
(a) 3-Chloro-N-Phenyl-Phthalimide ()
Its applications in polymer synthesis highlight the role of chloro and phenyl groups in enhancing thermal stability and rigidity. The target compound’s 3-chloro-4-methoxyphenyl group may similarly contribute to steric and electronic effects, though its biological relevance remains uncharacterized in the available data .
(b) (S)-N-(4-(N-(2-Oxotetrahydrofuran-3-yl)Sulfamoyl)Phenyl)Acetamide ()
This compound features a tetrahydrofuran-derived sulfamoyl group instead of a thienopyrimidinone core. The synthesis involves acetylsulfanilyl chloride and triethylamine, yielding a product with a melting point of 174–176°C. The target compound’s higher molecular weight and fused-ring system likely result in a distinct melting point and solubility profile, though direct comparisons are hindered by missing data .
Biological Activity
N-(3-chloro-4-methoxyphenyl)-2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article synthesizes current research findings on its pharmacological effects, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The compound features a thieno[3,2-d]pyrimidine core, which is associated with various biological activities. The structure can be represented as follows:
| Property | Details |
|---|---|
| IUPAC Name | N-(3-chloro-4-methoxyphenyl)-2-(3-ethyl-4-oxo-6-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide |
| Molecular Formula | C23H21ClN4O3S |
| Molecular Weight | 465.95 g/mol |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Preliminary studies suggest that it may inhibit certain enzymes and receptors involved in critical cellular processes. The thieno[3,2-d]pyrimidine core is known to interact with proteins related to:
- Enzyme Inhibition : Potential inhibition of cholinesterases (AChE and BChE), which are crucial in neurochemical signaling.
- Antioxidant Activity : The compound may exhibit antioxidant properties, contributing to its protective effects against oxidative stress.
- Anticancer Activity : Investigations into its cytotoxic effects against various cancer cell lines indicate promising results.
In Vitro Studies
Recent studies have evaluated the compound's effectiveness against several biological targets:
- Cholinesterase Inhibition :
- Cytotoxicity Against Cancer Cell Lines :
Comparative Analysis
To contextualize the biological activity of this compound, it is useful to compare it with similar compounds:
| Compound | IC50 (µM) | Activity Type |
|---|---|---|
| N-(3-chloro-4-methoxyphenyl)-4-methylbenzamide | 15.0 | AChE Inhibition |
| 6-(2,6-dichlorophenyl)-8-methyl-pyrido[2,3-d]pyrimidine | 0.25 | Anticancer |
| N-(5-chloro-2-methoxyphenyl)-2-sulfanylacetamide | 12.5 | Antioxidant |
Case Studies
Several case studies have highlighted the therapeutic implications of this compound:
- Neuroprotective Effects : Research indicates that compounds similar to N-(3-chloro-4-methoxyphenyl)-2-sulfanylacetamide can protect neuronal cells from apoptosis induced by oxidative stress .
- Anticancer Mechanisms : Studies have shown that the thieno[3,2-d]pyrimidine derivatives exhibit mechanisms such as cell cycle arrest and apoptosis induction in cancer cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
